N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-3-5-15(6-4-13)17-11-29-21-20(17)24-12-26(22(21)28)10-19(27)25-18-8-7-16(23)9-14(18)2/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMMUJUHGOOHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H20FN3O2S
- Molecular Weight : 453.55 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of key kinases involved in cancer cell proliferation. Notably, it has demonstrated activity against VEGFR-2 and AKT pathways, which are critical in tumor growth and survival .
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death .
In Vitro Efficacy
The antiproliferative activity of this compound was evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
These results indicate that the compound exhibits significant cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cells.
Case Studies
- Study on HepG2 Cells : A study conducted on HepG2 liver cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 3.105 µM. Mechanistic studies revealed that the compound induced S phase arrest and activated apoptotic pathways via caspase-3 activation .
- Prostate Cancer Research : In another study focusing on PC-3 prostate cancer cells, the compound exhibited an IC50 value of 2.15 µM, indicating potent antiproliferative effects. The results suggested that the compound's action is mediated through inhibition of critical signaling pathways associated with cell survival and proliferation .
Safety and Toxicity Profile
According to safety data sheets, this compound has not been classified as harmful by ingestion based on current evidence. However, caution is advised as gastrointestinal discomfort may occur upon exposure .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit kinase inhibitory activity, making them potential candidates for cancer treatment. The specific mechanisms of action include:
- Inhibition of Tyrosine Kinases: These enzymes are crucial for regulating cell division and survival.
- Impact on the Phosphatidylinositol 3-Kinase (PI3K) Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Several studies have investigated the anticancer potential of thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 5.0 | PI3K inhibition |
| Compound B | Lung | 10.0 | Tyrosine kinase inhibition |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
Emerging research suggests that thieno[3,2-d]pyrimidine derivatives may also possess antimicrobial properties. Studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study published in Chemistry of Natural Compounds evaluated the antimicrobial activity of several derivatives against common pathogens, indicating that structural modifications significantly enhanced antimicrobial potency.
Case Study on Anticancer Efficacy
A recent clinical trial (NCT03743350) focused on a related compound targeting the HER family of receptors in patients with non-small cell lung cancer (NSCLC). The results demonstrated promising outcomes, emphasizing the importance of targeting specific kinases to effectively inhibit tumor growth.
Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, researchers found that certain modifications to the thieno[3,2-d]pyrimidine core structure significantly improved efficacy against various pathogens. This highlights the potential for developing new antimicrobial agents based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
